molecular formula C13H9NS B7795043 alpha-Phenyl-beta-(2-thienyl)acrylonitrile

alpha-Phenyl-beta-(2-thienyl)acrylonitrile

Cat. No.: B7795043
M. Wt: 211.28 g/mol
InChI Key: FACDZBYANOZMGQ-XFXZXTDPSA-N
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Description

α-Phenyl-β-(2-thienyl)acrylonitrile is an acrylonitrile derivative featuring a phenyl group at the α-position (adjacent to the nitrile group) and a 2-thienyl (thiophene) substituent at the β-position. Its structure can be represented as Ph–C(CN)=CH–(2-thienyl), where the conjugated system of the acrylonitrile backbone and aromatic/heteroaromatic substituents confers unique electronic and steric properties.

Properties

IUPAC Name

(E)-2-phenyl-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACDZBYANOZMGQ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-beta-(2-thienyl)acrylonitrile typically involves the reaction of benzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-Phenyl-beta-(2-thienyl)acrylonitrile can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction of the compound can be achieved using reducing agents such as or .

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenyl or thienyl groups are substituted by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
APBTA derivatives have been investigated for their antitumor properties. Research indicates that compounds containing the acrylonitrile moiety exhibit significant growth inhibition against various cancer cell lines. For example, derivatives of acrylonitriles have shown promising results in inhibiting leukemia and solid tumors, with some compounds achieving GI50 values as low as 0.0244 µM against specific cancer types such as non-small cell lung cancer and ovarian cancer . The structural relationship between APBTA derivatives and their biological activity is a focal point of ongoing research.

Antimicrobial Properties
In addition to antitumor effects, APBTA derivatives have been evaluated for antimicrobial activity. Certain compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. This suggests that the thienyl group in APBTA may enhance the compound's interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Materials Science

Photoresponsive Materials
APBTA has been studied for its photoresponsive properties. It can undergo cis-trans isomerization when exposed to light, making it useful in the development of smart materials that respond to environmental stimuli. This property is leveraged in applications such as coatings for metal finishing and other surfaces where light-induced changes are desirable .

Organic Electronics
The compound is also being explored for its applications in organic electronics. Its π-extended electron-rich system allows it to be used in designing organic semiconductors and photovoltaic devices. The electron push-pull mechanism inherent in APBTA derivatives contributes to their potential use in organic light-emitting diodes (OLEDs) and solar cells .

Chemical Engineering

Synthesis of Novel Compounds
APBTA serves as a versatile building block in synthetic organic chemistry. It has been utilized in various reactions, including Knoevenagel condensation and Suzuki-Miyaura coupling, to produce a wide array of functionalized compounds. These reactions are crucial for creating new materials with tailored properties for specific applications .

Case Studies

Study Focus Findings
Study on Antitumor Activity Evaluated various APBTA derivatives against cancer cell linesSignificant growth inhibition observed; promising candidates identified
Research on Photoresponsive Properties Investigated light-induced isomerization of APBTADemonstrated potential for use in smart coatings
Synthesis Techniques Explored synthetic pathways for creating APBTA derivativesEstablished efficient methods for producing functionalized acrylonitriles

Mechanism of Action

The mechanism by which alpha-Phenyl-beta-(2-thienyl)acrylonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The phenyl and thienyl groups may facilitate binding to specific sites, while the acrylonitrile moiety can participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of α-phenyl-β-(2-thienyl)acrylonitrile, highlighting differences in substituents, synthesis routes, and reported properties:

Compound Name Substituents/Modifications Synthesis Method Key Properties/Applications References
α-Phenyl-β-(2-thienyl)acrylonitrile Phenyl (α), 2-thienyl (β) Not explicitly detailed; likely via Knoevenagel condensation of benzaldehyde derivatives with thiophene-containing precursors Potential electronic materials, bioactive applications (inferred)
3-Phenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylonitrile (3a) Phenyl (α), 1,3,4-oxadiazole (β) Condensation of benzaldehyde with 1,3,4-oxadiazole derivatives in ethanol under reflux Antimicrobial activity (hypothesized based on oxadiazole moiety)
2-(Benzothiazol-2-yl)-3-(substituted phenyl)acrylonitrile Benzothiazole (α), substituted phenyl (β) Reaction of benzothiazole derivatives with aromatic aldehydes Fluorescent materials, catalytic studies
2-Phenyl-3,3-bis(phenylsulfanyl)acrylonitrile Phenyl (α), bis(phenylsulfanyl) (β) Sulfur-based alkylation of acrylonitrile precursors Stabilizing agents, sulfur-rich polymers
(2E)-2-Benzoyl-3-(2-thienyl)acrylonitrile Benzoyl (α), 2-thienyl (β) Aldol-type condensation with benzoyl chloride and thiophene aldehydes Photovoltaic materials (due to extended conjugation)

Detailed Structural and Functional Analysis

Electronic Effects :

  • The 2-thienyl group in α-phenyl-β-(2-thienyl)acrylonitrile introduces electron-rich heteroaromaticity, enhancing π-conjugation compared to purely phenyl-substituted analogs (e.g., 3a in ). This property may improve charge-transfer efficiency in optoelectronic applications .
  • Sulfur-containing analogs (e.g., 2-(benzothiazol-2-yl)-3-phenylacrylonitrile ) exhibit red-shifted absorption spectra due to sulfur's polarizability, whereas oxadiazole-containing derivatives (e.g., compound 3a ) show stronger hydrogen-bonding capacity for biological interactions.

Synthetic Accessibility: α-Phenyl-β-(2-thienyl)acrylonitrile is likely synthesized via Knoevenagel condensation, a common method for acrylonitrile derivatives, using benzaldehyde and 2-thiophenecarboxaldehyde precursors . This contrasts with bis(phenylsulfanyl) derivatives , which require sulfur alkylation under harsher conditions.

Similarly, benzothiazole-acrylonitrile hybrids are explored as enzyme inhibitors.

Material Science Applications :

  • The 2-thienyl group enhances stability in photovoltaic systems compared to phenyl-only analogs, as seen in (2E)-2-benzoyl-3-(2-thienyl)acrylonitrile . In contrast, bis(phenylsulfanyl) derivatives are prioritized for their radical-scavenging properties in polymer stabilization.

Biological Activity

Alpha-Phenyl-beta-(2-thienyl)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of acrylonitrile derivatives, which are known for their varied biological activities. The chemical structure can be represented as follows:

C11H9NS\text{C}_{11}\text{H}_{9}\text{N}\text{S}

This compound features a thienyl group that contributes to its unique reactivity and biological profile.

Antitumor Activity

Recent studies have highlighted the significant antitumor potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study conducted on multiple cancer cell lines demonstrated that derivatives of acrylonitriles, including this compound, exhibited notable growth inhibition. The following table summarizes the growth inhibition (GI50) values for selected cell lines:

Cell Line GI50 (μM) TGI (μM)
HL-60 (Leukemia)0.02440.0866
NCI-H522 (Lung Cancer)0.08660.938
COLO 205 (Colon Cancer)0.6411.500
MDA-MB-468 (Breast Cancer)0.2280.641

These findings indicate that this compound and its derivatives possess high potency against various tumor types, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Studies

A comparative analysis of this compound against common pathogens yielded the following Minimum Inhibitory Concentration (MIC) values:

Pathogen MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound is effective against several bacterial strains, highlighting its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its activity may be related to the inhibition of key enzymes involved in cell proliferation and bacterial growth.

Molecular Docking Studies

Molecular docking analyses have shown that this compound interacts with various biological targets, including penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . This interaction likely contributes to its antibacterial properties.

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of acrylonitrile derivatives:

  • Anticancer Efficacy : A study evaluated the effects of different acrylonitrile derivatives on tumor growth in vivo, revealing significant reductions in tumor size in treated groups compared to controls.
  • Synergistic Effects : Research indicated that combining this compound with existing chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines.
  • Safety Profile : Toxicological assessments have shown that while effective at inhibiting tumor growth, the compound exhibits a favorable safety profile with minimal side effects at therapeutic doses.

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